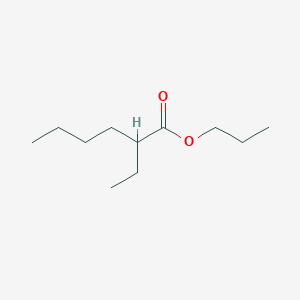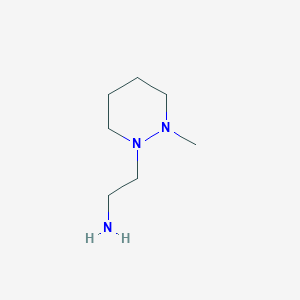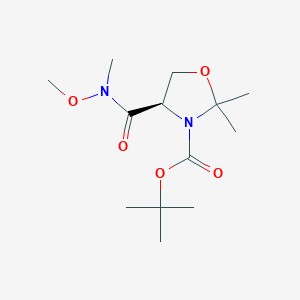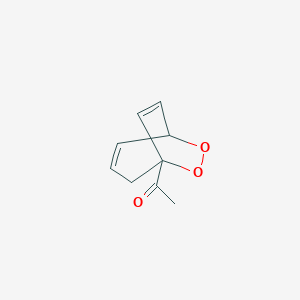
Propyl 2-ethylhexanoate
Descripción general
Descripción
Propyl 2-ethylhexanoate, also known as N-PROPYL 2-ETHYLHEXANOATE, is a chemical compound with the CAS Number: 172354-89-1 . It has a molecular weight of 186.29 .
Molecular Structure Analysis
The InChI code for Propyl 2-ethylhexanoate is 1S/C11H22O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h10H,4-9H2,1-3H3 . This indicates that the molecule consists of 11 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
Propyl 2-ethylhexanoate has a density of 0.9±0.1 g/cm³, a boiling point of 214.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.0±3.0 kJ/mol and a flash point of 82.9±8.3 °C . The index of refraction is 1.425 .
Aplicaciones Científicas De Investigación
Metabolites of 2-Ethylhexanoic Acid in Rats : Research shows that 2-ethylhexanoic acid, related to Propyl 2-ethylhexanoate, has metabolites found in rat urine, which includes different hydroxylated metabolites and lactones. This study is significant for understanding the metabolic pathways of similar compounds in industrial settings (Pennanen, Auriola, Manninen, & Komulainen, 1991).
Applications in Materials Science : Metal 2-ethylhexanoates are highlighted for their wide applications as metal-organic precursors in materials science. They are used in catalysts for ring-opening polymerizations and in painting industries due to their properties as driers. This includes the study of compounds like Propyl 2-ethylhexanoate (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Use in Catalysis : Iron(III) 2-ethylhexanoate, a compound similar to Propyl 2-ethylhexanoate, has been utilized as a novel catalyst in stereoselective Diels–Alder reactions, demonstrating the potential of these compounds in synthetic chemistry applications (Gorman & Tomlinson, 1998).
Environmental Impact and Toxicity Studies : Studies on 2-ethylhexanoic acid, a metabolite of di-(2-ethylhexyl)phthalate, have shown stereoselective teratogenic activity, which is vital for understanding the environmental and health impacts of these compounds (Hauck, Wegner, Blumtritt, Fuhrhop, & Nau, 1990).
Ester Hydrolysis Studies : The hydrolysis of esters like n-Propyl acetate and ethyl n-hexanoate, similar to Propyl 2-ethylhexanoate, have been studied using cation exchange resin catalysts, providing insight into the behavior of such compounds in different chemical environments (Tartarelli, Lucchesi, & Stoppato, 1970).
Pharmacokinetic Studies on Related Organic Acids : Comparative studies on organic acids, including 2-ethylhexanoic acid, help understand their developmental toxicity and pharmacokinetic parameters, which are crucial in assessing the safety of chemicals like Propyl 2-ethylhexanoate (Scott, Collins, & Nau, 1994).
Production Techniques for 2-Ethylhexanol : The synthesis techniques of 2-ethylhexanol, derived from compounds like Propyl 2-ethylhexanoate, are essential in industrial applications. This includes studies on hydrogenation catalysts used in the production process (Xia & Yong-ning, 2004).
Boric Acid Recovery Using Related Compounds : The use of compounds like 2-butyl-2-ethyl-1,3-propanediol in the recovery of boric acid from wastewater, highlights the potential of Propyl 2-ethylhexanoate derivatives in environmental applications (Matsumoto et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
propyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-10(6-3)11(12)13-9-5-2/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIQOKFJGANDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 2-ethylhexanoate | |
CAS RN |
172354-89-1, 90411-66-8 | |
| Record name | Hexanoic acid, 2-ethyl-, propyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172354-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 2-ethyl-, C12-15-alkyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]phenyl]methyl morpholine-4-carboxylate](/img/structure/B61494.png)







![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)


![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)
![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)
![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)